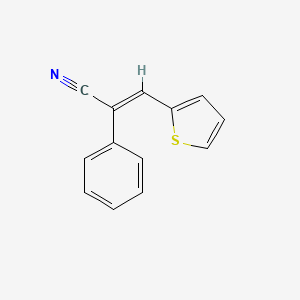![molecular formula C17H21ClN2O2 B7795109 (4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795109.png)
(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one involves multiple steps, each requiring precise conditions to ensure the desired product. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are stored and handled safely.
Automated Reaction Control: Automated systems monitor and control reaction parameters to maintain consistency.
Efficient Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
特性
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-3-4-5-6-11-19-12(2)15-17(21)22-16(20-15)13-7-9-14(18)10-8-13/h7-10,19H,3-6,11H2,1-2H3/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWNSAQKNBDADP-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B7795027.png)

![(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B7795035.png)


![2,6-Ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B7795051.png)





![2-[(2,6-dioxocyclohexylidene)methylamino]acetic acid](/img/structure/B7795086.png)
![2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B7795099.png)
![Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B7795102.png)
